molecular formula C18H17F2N3O2 B4370006 2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID

2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID

Cat. No.: B4370006
M. Wt: 345.3 g/mol
InChI Key: ILHLPAXDUPHCQK-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethylphenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and subsequent functionalization to obtain the final product. Common reagents used in these reactions include difluoromethylating agents, such as ClCF2H, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms .

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and materials science .

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID involves its interaction with specific molecular targets. The difluoromethyl group and pyrazolo[3,4-b]pyridine core play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-9-4-5-12(6-10(9)2)14-7-13(17(19)20)16-11(3)22-23(8-15(24)25)18(16)21-14/h4-7,17H,8H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLPAXDUPHCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 2
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 3
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 4
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID

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